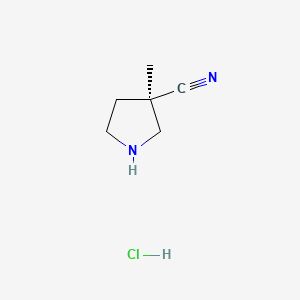
(R)-3-Methylpyrrolidine-3-carbonitrile hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-Methylpyrrolidine-3-carbonitrile hydrochloride is a chiral compound with significant applications in various fields of chemistry and pharmaceuticals. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Methylpyrrolidine-3-carbonitrile hydrochloride typically involves the reaction of ®-3-Methylpyrrolidine with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The resulting nitrile is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of ®-3-Methylpyrrolidine-3-carbonitrile hydrochloride involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity starting materials and advanced purification techniques such as recrystallization and chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
®-3-Methylpyrrolidine-3-carbonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can convert the nitrile group to an amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an aqueous or organic solvent.
Major Products Formed
Oxidation: Corresponding oxides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
®-3-Methylpyrrolidine-3-carbonitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of ®-3-Methylpyrrolidine-3-carbonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-3-Methylpyrrolidine: The parent compound without the nitrile group.
®-3-Methylpyrrolidine-3-carboxylic acid: An oxidized derivative.
®-3-Methylpyrrolidine-3-amine: A reduced derivative.
Uniqueness
®-3-Methylpyrrolidine-3-carbonitrile hydrochloride is unique due to its chiral nature and the presence of the nitrile group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules.
Eigenschaften
Molekularformel |
C6H11ClN2 |
|---|---|
Molekulargewicht |
146.62 g/mol |
IUPAC-Name |
(3R)-3-methylpyrrolidine-3-carbonitrile;hydrochloride |
InChI |
InChI=1S/C6H10N2.ClH/c1-6(4-7)2-3-8-5-6;/h8H,2-3,5H2,1H3;1H/t6-;/m0./s1 |
InChI-Schlüssel |
JCZTVYVXESIUGM-RGMNGODLSA-N |
Isomerische SMILES |
C[C@]1(CCNC1)C#N.Cl |
Kanonische SMILES |
CC1(CCNC1)C#N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


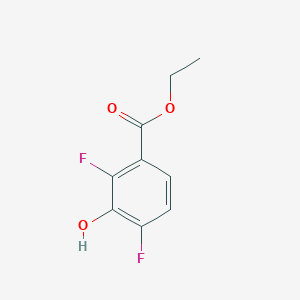
![(2S)-5-[[(cyclopropylamino)-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid](/img/structure/B14032394.png)
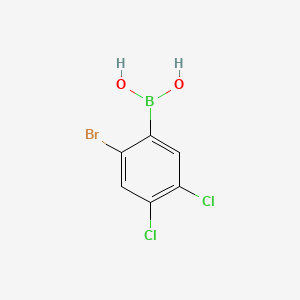
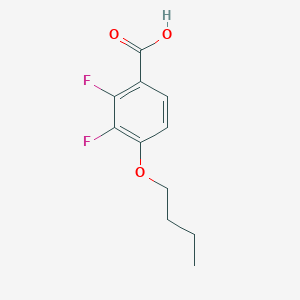
![6-Aminospiro[3.3]heptan-2-one hydrochloride](/img/structure/B14032408.png)
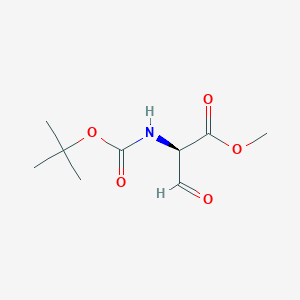
![Quercetin-3-O-beta-D-glucopyranosyl-7-O-[(2-O-trans-sinnapoyl)-beat-D-glucopyranosyl(1->6)]-beat-D-glucopyranoside)](/img/structure/B14032417.png)
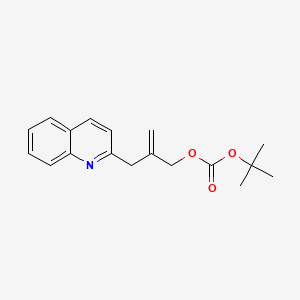
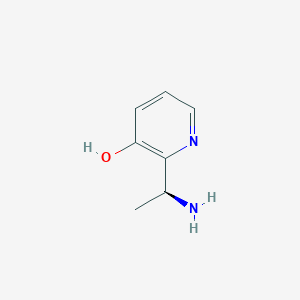
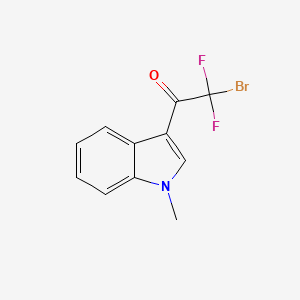
![5-Azaspiro[2.4]heptane-5,6-dicarboxylic acid, 5-(1,1-dimethylethyl) ester](/img/structure/B14032433.png)



